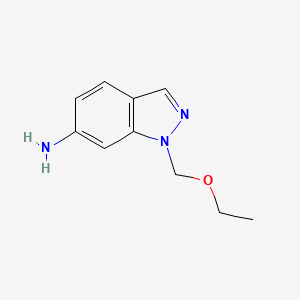
1-(Ethoxymethyl)-1H-indazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethoxymethyl)-1H-indazol-6-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine typically involves the reaction of indazole derivatives with ethoxymethylating agents. One common method includes the use of ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .
化学反応の分析
Types of Reactions: 1-(Ethoxymethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxymethyl group, using reagents like sodium azide or thiolates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at room temperature.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols.
科学的研究の応用
1-(Ethoxymethyl)-1H-indazol-6-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Material Science: This compound is utilized in the development of novel materials with unique electronic and optical properties.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
作用機序
The mechanism of action of 1-(Ethoxymethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation . The molecular pathways involved include the arachidonic acid cascade and the modulation of nuclear factor-κB (NF-κB) signaling .
類似化合物との比較
- 1-(Methoxymethyl)-1H-indazole
- 1-(Butoxymethyl)-1H-indazole
- 1-(Isopropoxymethyl)-1H-indazole
Comparison: 1-(Ethoxymethyl)-1H-indazol-6-amine is unique due to its specific ethoxymethyl group, which imparts distinct chemical and physical properties. Compared to 1-(Methoxymethyl)-1H-indazole, it has a longer alkyl chain, which can influence its solubility and reactivity. The presence of the ethoxymethyl group also affects its binding affinity to molecular targets, making it more suitable for certain applications .
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
1-(ethoxymethyl)indazol-6-amine |
InChI |
InChI=1S/C10H13N3O/c1-2-14-7-13-10-5-9(11)4-3-8(10)6-12-13/h3-6H,2,7,11H2,1H3 |
InChIキー |
PTUSFDOCDPNOQR-UHFFFAOYSA-N |
正規SMILES |
CCOCN1C2=C(C=CC(=C2)N)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


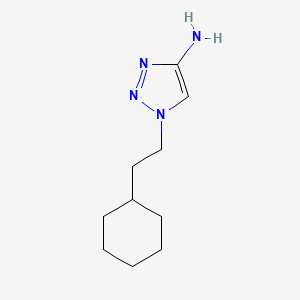
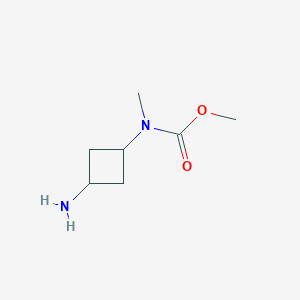
![3-[2-(Ethylsulfanyl)ethoxy]azetidine](/img/structure/B13064992.png)

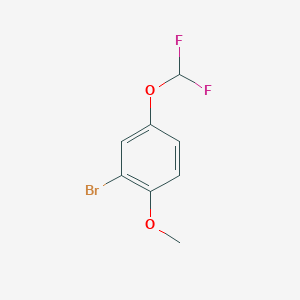
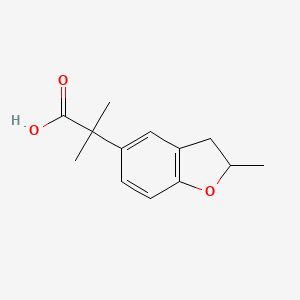
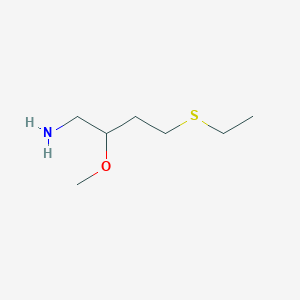
![4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065017.png)
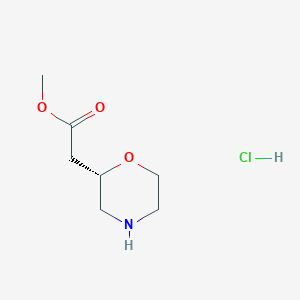

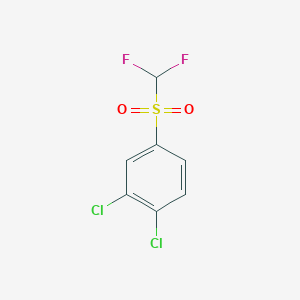
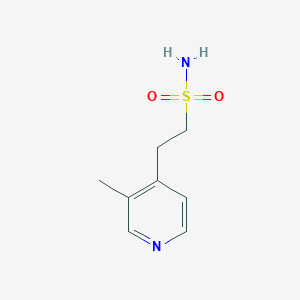

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13065059.png)
